molecular formula C9H12N2O2 B13473079 2-Hydroxy-3-phenylpropanehydrazide

2-Hydroxy-3-phenylpropanehydrazide

Cat. No.: B13473079
M. Wt: 180.20 g/mol
InChI Key: QVILKFDBSQLEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-phenylpropanehydrazide is an organic compound with the molecular formula C9H12N2O2 It is a hydrazide derivative, characterized by the presence of a hydroxyl group and a phenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-phenylpropanehydrazide typically involves the reaction of 2-hydroxy-3-phenylpropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazide derivative, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-3-phenylpropanehydrazide.

    Reduction: The hydrazide group can be reduced to form the corresponding amine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 2-Oxo-3-phenylpropanehydrazide

    Reduction: 2-Hydroxy-3-phenylpropylamine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-Hydroxy-3-phenylpropanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenylpropanoic acid: The precursor in the synthesis of 2-Hydroxy-3-phenylpropanehydrazide.

    3-Phenylpropanehydrazide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    2-Oxo-3-phenylpropanehydrazide: An oxidized derivative with distinct chemical behavior.

Uniqueness

This compound is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer specific reactivity and potential biological activities

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-3-phenylpropanehydrazide

InChI

InChI=1S/C9H12N2O2/c10-11-9(13)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13)

InChI Key

QVILKFDBSQLEHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.